REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:17])=[C:6]([CH2:8][C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[OH:16])[CH:7]=1.I[CH2:19]I.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:17][CH2:19][O:16][C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[CH2:8][C:6]=2[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)CC1=C(C=CC(=C1)Cl)O)O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 105° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
suspended in a mixture of ethanol (200 mL) and 4N NaOH (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was added to water (600 mL)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCOC3=C(C2)C=C(C=C3)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.45 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |